molecular formula C21H20BrNO4 B2412814 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879048-70-1

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No.: B2412814
CAS No.: 879048-70-1
M. Wt: 430.298
InChI Key: RQMHWFLOJFNQIB-UHFFFAOYSA-N
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Description

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolin-2-one family Indolin-2-one derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be achieved through a multi-step process involving the coupling of various precursors. One common method involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol allows for the efficient formation of 3-substituted-3-hydroxyindolin-2-ones in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMHWFLOJFNQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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